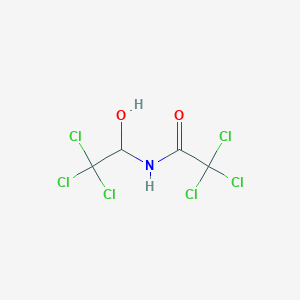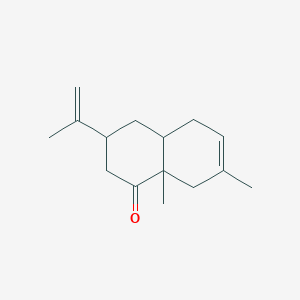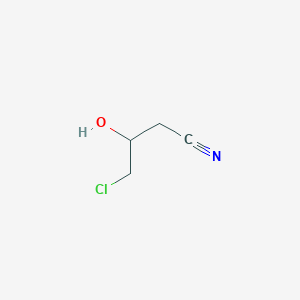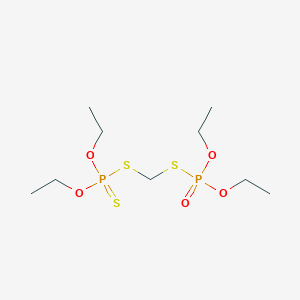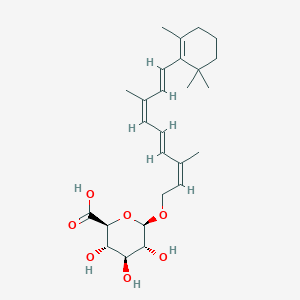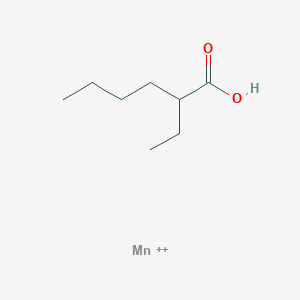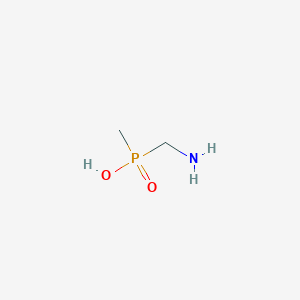![molecular formula C18H18O3 B093277 Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- CAS No. 146-81-6](/img/structure/B93277.png)
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-, also known as Boc-benzoic acid, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is widely used in the synthesis of peptides, as well as in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid is not well understood. However, it is known to act as a protecting group for the amino group of amino acids during peptide synthesis. It is also known to have some biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid has been found to have some biochemical and physiological effects. It has been shown to inhibit the growth of some bacteria, such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. Additionally, Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid has been found to inhibit the activity of some enzymes, such as acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid in lab experiments is its ability to protect the amino group of amino acids during peptide synthesis. This allows for the synthesis of longer and more complex peptides. However, one of the limitations of using Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid is that it can be difficult to remove the Boc group without damaging the peptide.
Orientations Futures
There are several future directions for research on Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid. One area of research could be the development of new methods for removing the Boc group without damaging the peptide. Another area of research could be the investigation of the mechanism of action of Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid. Additionally, Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid could be used in the synthesis of new pharmaceuticals and agrochemicals.
Méthodes De Synthèse
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid can be synthesized by reacting benzoic acid with tert-butyl chloroformate in the presence of a base, such as triethylamine. The reaction yields Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid and triethylammonium chloride. The purity of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- acid is widely used in scientific research for the synthesis of peptides. It is used as a protecting group for the amino group of amino acids during peptide synthesis. The Boc group can be removed easily using acid, such as trifluoroacetic acid, to reveal the free amino group. This allows for the synthesis of longer and more complex peptides.
Propriétés
Numéro CAS |
146-81-6 |
|---|---|
Nom du produit |
Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- |
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
2-(4-tert-butylbenzoyl)benzoic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)17(20)21/h4-11H,1-3H3,(H,20,21) |
Clé InChI |
KFTGETZSJFJXEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Autres numéros CAS |
146-81-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



